Wzb117-ppg

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Wzb117-ppg est un composé synthétique connu pour ses effets inhibiteurs sur le transporteur de glucose 1 (GLUT1). Ce composé a montré un potentiel significatif dans divers domaines de la recherche scientifique, en particulier dans la recherche sur le cancer en raison de sa capacité à inhiber l'absorption du glucose dans les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Wzb117-ppg implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de la fonctionnalisation pour introduire des substituants spécifiques. La voie de synthèse exacte et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. elle implique généralement des techniques de synthèse organique telles que la substitution nucléophile, l'oxydation et les réactions de réduction .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées. En général, la synthèse à grande échelle impliquerait l'optimisation des procédures à l'échelle du laboratoire pour garantir la rentabilité, l'extensibilité et la conformité aux réglementations en matière de sécurité et d'environnement .

Analyse Des Réactions Chimiques

Types de réactions

Wzb117-ppg subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, ce qui peut modifier son activité.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation d'atomes spécifiques au sein de la molécule.

Substitution : Les réactions de substitution nucléophile sont courantes dans la synthèse et la modification de this compound

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :

Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Nucléophiles : tels que le méthylate de sodium ou le tert-butylate de potassium

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés de this compound, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .

Applications De Recherche Scientifique

Wzb117-ppg a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les mécanismes de transport du glucose et pour développer de nouveaux inhibiteurs.

Biologie : Employé dans les études cellulaires pour comprendre le rôle des transporteurs de glucose dans divers processus biologiques.

Médecine : Étudié pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber l'absorption du glucose dans les cellules cancéreuses.

Mécanisme d'action

This compound exerce ses effets en inhibant le transporteur de glucose 1 (GLUT1), qui est responsable de l'absorption du glucose dans les cellules. En bloquant ce transporteur, this compound réduit la disponibilité du glucose, ce qui conduit à une diminution de la production d'énergie cellulaire et induit finalement la mort cellulaire dans les cellules dépendantes du glucose, telles que les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent la régulation négative de la glycolyse et l'induction de l'apoptose par le dysfonctionnement mitochondrial .

Mécanisme D'action

Wzb117-ppg exerts its effects by inhibiting glucose transporter 1 (GLUT1), which is responsible for the uptake of glucose into cells. By blocking this transporter, this compound reduces the availability of glucose, leading to decreased cellular energy production and ultimately inducing cell death in glucose-dependent cells, such as cancer cells . The molecular targets and pathways involved include the downregulation of glycolysis and the induction of apoptosis through mitochondrial dysfunction .

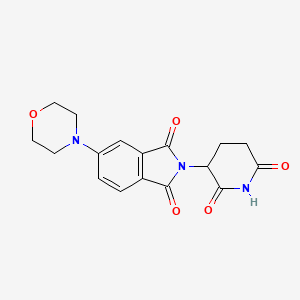

Comparaison Avec Des Composés Similaires

Composés similaires

2-Désoxy-D-glucose (2-DG) : Un autre analogue du glucose qui inhibe la glycolyse et a été étudié pour ses propriétés anticancéreuses

Unicité

This compound est unique en raison de son efficacité remarquable en photolyse et de sa cytotoxicité envers les cellules cancéreuses sous irradiation de lumière visible, ce qui le distingue des autres inhibiteurs de GLUT1 .

Propriétés

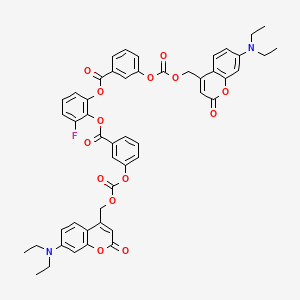

Formule moléculaire |

C50H43FN2O14 |

|---|---|

Poids moléculaire |

914.9 g/mol |

Nom IUPAC |

[2-[3-[[7-(diethylamino)-2-oxochromen-4-yl]methoxycarbonyloxy]benzoyl]oxy-3-fluorophenyl] 3-[[7-(diethylamino)-2-oxochromen-4-yl]methoxycarbonyloxy]benzoate |

InChI |

InChI=1S/C50H43FN2O14/c1-5-52(6-2)34-18-20-38-32(24-44(54)64-42(38)26-34)28-60-49(58)62-36-14-9-12-30(22-36)47(56)66-41-17-11-16-40(51)46(41)67-48(57)31-13-10-15-37(23-31)63-50(59)61-29-33-25-45(55)65-43-27-35(19-21-39(33)43)53(7-3)8-4/h9-27H,5-8,28-29H2,1-4H3 |

Clé InChI |

ZQMWSUXIVAVUCA-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)OC3=CC=CC(=C3)C(=O)OC4=C(C(=CC=C4)F)OC(=O)C5=CC(=CC=C5)OC(=O)OCC6=CC(=O)OC7=C6C=CC(=C7)N(CC)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)

![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)

![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)

![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)

![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)